molecular formula C5H6N2O2S B2487599 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid CAS No. 27349-42-4

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid

Cat. No. B2487599
CAS RN: 27349-42-4
M. Wt: 158.18
InChI Key: HNVQOJGVNCLRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom . The compound is a derivative of 1,3,4-thiadiazole, which is a bioisostere of pyrimidine .


Synthesis Analysis

The synthesis of “2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” and its derivatives can be achieved through several steps. For instance, one method involves the reaction of amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .


Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” is characterized by the presence of a 1,3,4-thiadiazole moiety . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involving “2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” and its derivatives are diverse. For instance, these compounds have been evaluated for their urease inhibitor activities . The compounds could interact well with the active site of the urease enzyme .

Scientific Research Applications

Future Directions

The future directions for research on “2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid” and its derivatives are promising. These compounds have shown a wide range of biological activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial, and more . Therefore, they might be promising candidates for further evaluation .

properties

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVQOJGVNCLRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.